molecular formula C25H28O2P+ B14786777 (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium

Cat. No.: B14786777
M. Wt: 391.5 g/mol
InChI Key: CEFKKJARTGLGIQ-UHFFFAOYSA-N
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Description

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is a useful research compound. Its molecular formula is C25H28O2P+ and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromobutyl-1,3-dioxolane under suitable conditions to form the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are often used, and the reaction temperature is carefully controlled to avoid decomposition of the reactants or products .

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of substituted phosphonium salts .

Mechanism of Action

The mechanism by which (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium exerts its effects is primarily related to its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria due to the negative membrane potential. This targeting ability makes it useful for studying mitochondrial function and for delivering therapeutic agents to mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to target mitochondria and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28O2P+

Molecular Weight

391.5 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium

InChI

InChI=1S/C25H28O2P/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25/h1-9,12-17,25H,10-11,18-21H2/q+1

InChI Key

CEFKKJARTGLGIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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